Fostemsavir is an antiretroviral prodrug of temsavir, classified as an HIV-1 attachment inhibitor. It targets the gp120 protein on the viral envelope, preventing HIV-1 from binding to host CD4+ T-cells. This mechanism is distinct from other antiretroviral classes, making it a valuable option for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. Fostemsavir is administered orally and is typically used in combination with other antiretrovirals. Its key advantage lies in its ability to suppress viral replication in cases where resistance to other therapies has developed. Clinical studies have demonstrated its efficacy in reducing viral load and improving CD4+ cell counts in treatment-resistant populations.
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121